molecular formula C17H16N2O B1649130 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-83-9

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1649130
M. Wt: 264.32 g/mol
InChI Key: GBBFQQCDLLVODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (hereafter referred to as 2,5-DMP-7-MIPC) is an organic compound that has been studied in various scientific fields. It is a small molecule that has been used in various synthetic reactions and as a substrate for various enzymes. It has also been studied for its potential therapeutic applications.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyridine derivatives, including imidazo[1,2-a]pyridine, have significant clinical diversity . They are used as scaffolds in medicinal chemistry research and have been incorporated in a diverse range of drug candidates approved by the FDA .
    • The nitrogen-bearing heterocycle pyridine and its analogous forms are precious sources of clinically useful agents . They have attracted increasing attention due to their ease of parallelization and testing potential .
  • Scientific Field: Pharmacology

    • Pyridine-based molecules have been used in drug crafting, leading to the emergence of several potent and eligible candidates against a range of diversified diseases .
    • For example, 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides exhibited potency and selectivity toward fungal and bacterial straining .
  • Scientific Field: Organic Chemistry

    • 1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to your compound, are essential and efficient chemical precursors for generating biologically active structures .
    • These compounds have been used in sustainable multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .
  • Scientific Field: Catalysis

    • Imidazo[1,2-a]pyridine derivatives have been used in the formation of copper(II) complexes, which show catalytic activity .
    • For instance, the complex formed between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows high catalytic activity .
  • Scientific Field: Biochemistry

    • 2-Pyridinecarboxaldehyde has been used to synthesize chitosan based bifunctionalized adsorbent .
    • It has also been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4- (2′-pyridyl)butyrate .
  • Scientific Field: Synthetic Chemistry

    • Pyridine derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • For example, lithium triisopropylboronates, which are more resistant to protodeboronation than regular boronic acids, have been used for Suzuki–Miyaura coupling .
  • Scientific Field: Enzymatic Reactions

    • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
  • Scientific Field: Catalysis

    • Imidazo[1,2-a]pyridine derivatives have been used in the formation of copper(II) complexes, which show catalytic activity .
    • For instance, the complex formed between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows high catalytic activity .
  • Ivachtchenko et al. synthesized 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides that exhibited potency and selectivity (12.5–25 lg mL −1) toward fungal and bacterial straining and was also highly active in comparison with marketed drugs .
  • Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
  • Many vitamins, such as pyridoxine, niacin and nicotine, have high potency and selectivity in many biological systems .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-4-5-13(3)14(8-11)17-15(10-20)19-7-6-12(2)9-16(19)18-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBFQQCDLLVODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(N3C=CC(=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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